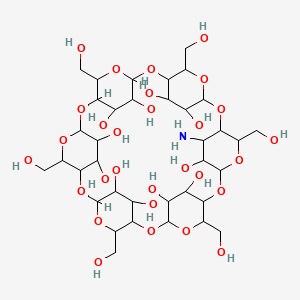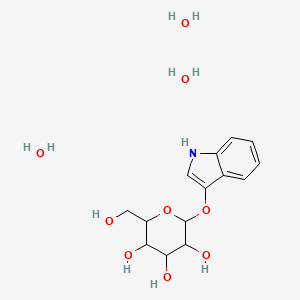![molecular formula C14H18O9 B12324205 1-[2,6-Dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone](/img/structure/B12324205.png)
1-[2,6-Dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phloracetophenone 4’-O-glucoside is a flavonoid glycoside compound found in various plants. It is known for its potential medicinal properties, including antioxidant, anti-inflammatory, and antimicrobial activities . The compound is a white to pale yellow crystalline powder that is almost insoluble in water but soluble in organic solvents like methanol and ethanol .
Vorbereitungsmethoden
Phloracetophenone 4’-O-glucoside can be obtained through both plant extraction and chemical synthesis. The primary method involves extracting the compound from plant materials such as dried neem bark and turpentine . The chemical synthesis route involves the glycosylation of phloracetophenone with glucose under specific reaction conditions .
Analyse Chemischer Reaktionen
Phloracetophenone 4’-O-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted or modified glycosides .
Wissenschaftliche Forschungsanwendungen
Phloracetophenone 4’-O-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of glycosides and flavonoids.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties, which may have implications for treating various diseases.
Medicine: Research has shown that it may have antimicrobial and anticancer activities, making it a candidate for drug development.
Industry: It is used in the formulation of health supplements and cosmetics due to its beneficial properties
Wirkmechanismus
The mechanism of action of Phloracetophenone 4’-O-glucoside involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the inhibition of oxidative stress and inflammatory pathways. The compound targets enzymes and proteins involved in the production of reactive oxygen species and inflammatory mediators, thereby reducing oxidative damage and inflammation .
Vergleich Mit ähnlichen Verbindungen
Phloracetophenone 4’-O-glucoside is unique among flavonoid glycosides due to its specific structure and biological activities. Similar compounds include:
Phlorizin: Another flavonoid glycoside with similar antioxidant properties but different molecular targets.
Naringin: A flavonoid glycoside found in citrus fruits with strong antioxidant and anti-inflammatory activities.
Hesperidin: A flavonoid glycoside known for its cardiovascular benefits and antioxidant properties.
Phloracetophenone 4’-O-glucoside stands out due to its specific glycosylation pattern and the range of biological activities it exhibits .
Eigenschaften
IUPAC Name |
1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O9/c1-5(16)10-7(17)2-6(3-8(10)18)22-14-13(21)12(20)11(19)9(4-15)23-14/h2-3,9,11-15,17-21H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYSAKCPIBLSDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1O)OC2C(C(C(C(O2)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrouro[3,4-g][1]benzouran]-6'-one](/img/structure/B12324143.png)


![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbutanoate](/img/structure/B12324157.png)


![3-{[4-(diethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12324173.png)
![[5-(3-Carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B12324175.png)
![[(2R,3R,4S,5S)-3,5,6-Tris(acetyloxy)-4-chlorooxan-2-YL]methyl acetate](/img/structure/B12324177.png)


